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molecular formula C5H8N2O2 B1580622 1,3-Dimethylimidazolidine-2,4-dione CAS No. 24039-08-5

1,3-Dimethylimidazolidine-2,4-dione

Cat. No. B1580622
M. Wt: 128.13 g/mol
InChI Key: RFTORHYUCZJHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07932400B2

Procedure details

In a 200 ml glass vessel equipped with a stirrer, thermometer, a dropping funnel and a distillation unit were charged 60 g (0.41 mol) of 4,5-dihydroxy-1,3-dimethyl-2-imidazolidinone and 60 ml of water. And then, the mixture was reacted at 100° C. to 200° C. for 2 hours while removing water under normal pressure by distillation. The obtained residue was evaporated under reduced pressure (109 to 117° C./0.53 to 0.67 kPa) to obtain 41 g (Isolation yield; 78%) of 1,3-dimethylimidazolidin-2,4-dione as a pale yellow liquid.
Quantity
60 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH:6](O)[N:5]([CH3:8])[C:4](=[O:9])[N:3]1[CH3:10]>O>[CH3:8][N:5]1[CH2:6][C:2](=[O:1])[N:3]([CH3:10])[C:4]1=[O:9]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
OC1N(C(N(C1O)C)=O)C
Name
Quantity
60 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 200 ml glass vessel equipped with a stirrer
CUSTOM
Type
CUSTOM
Details
And then, the mixture was reacted at 100° C. to 200° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
while removing water under normal pressure
DISTILLATION
Type
DISTILLATION
Details
by distillation
CUSTOM
Type
CUSTOM
Details
The obtained residue was evaporated under reduced pressure (109 to 117° C./0.53 to 0.67 kPa)

Outcomes

Product
Name
Type
product
Smiles
CN1C(N(C(C1)=O)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 41 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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